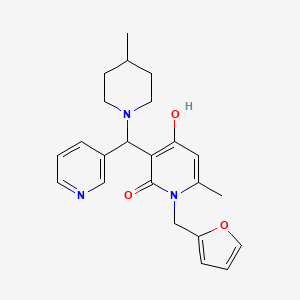
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one is a complex organic compound with a unique structure that includes a furan ring, a piperidine ring, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl precursor, followed by the introduction of the hydroxy and methyl groups. The piperidine and pyridine rings are then incorporated through a series of nucleophilic substitution and condensation reactions. The final product is obtained after purification through techniques such as column chromatography and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of automated synthesis platforms and high-throughput screening can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes
科学的研究の応用
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate cellular signaling pathways. These interactions can lead to various biological effects, including changes in gene expression, cell proliferation, and apoptosis.
類似化合物との比較
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one can be compared with similar compounds that contain furan, piperidine, and pyridine rings. Some of these compounds include:
- 2-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridine
- 1-(pyridin-3-ylmethyl)-4-hydroxy-6-methylpiperidine
- 3-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridine
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-[(4-methylpiperidin-1-yl)-pyridin-3-ylmethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-16-7-10-25(11-8-16)22(18-5-3-9-24-14-18)21-20(27)13-17(2)26(23(21)28)15-19-6-4-12-29-19/h3-6,9,12-14,16,22,27H,7-8,10-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXNZIJBECSYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CN=CC=C2)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














